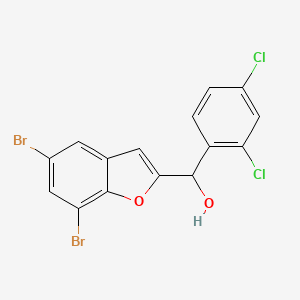

![molecular formula C15H10N4O B2983605 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 104614-81-5](/img/structure/B2983605.png)

2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Vue d'ensemble

Description

CGS-13767 est un composé organique contenant de l'azote avec la formule moléculaire C₁₅H₁₀N₄O. Il est connu pour sa capacité à se lier aux récepteurs de l'acide gamma-aminobutyrique (GABA), ce qui le rend utile comme anxiolytique .

Mécanisme D'action

Target of Action

It is known that quinazoline derivatives have been found to play a substantial role in the development of multitarget agents .

Mode of Action

It is known that quinazoline and triazole moieties, which are part of the compound’s structure, have shown considerable interest in the field of medicine and drug development .

Biochemical Pathways

It is known that quinazoline derivatives have shown a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, antihyperlipidemic, antihypertensive, anticonvulsant, antidiabetic, cellular phosphorylation inhibition, and dihydrofolate reductase inhibition .

Result of Action

The compound has shown promising antimicrobial, antitubercular, and anti-HIV activities . Among the series, certain compounds showed the most potent activity against E. coli, P. aeruginosa, and S. epidermidis with the MIC of 3 µg/mL . One compound exhibited antitubercular activity at 6.25 µg/mL and anti-HIV activity at 7.15 µg/mL, respectively, against HIV1 and HIV2 .

Analyse Biochimique

2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a chemical compound with the molecular formula C15H10N4O . This compound has been synthesized and evaluated for its potential biological activities .

Biochemical Properties

It has been shown to exhibit promising antimicrobial, antitubercular, and anti-HIV activities . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are also not fully known. It has been shown to have potent activity against E. coli, P. aeruginosa, and S. epidermidis

Méthodes De Préparation

La synthèse du CGS-13767 implique la formation d'une structure de triazoloquinazolinone. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle triazole : Cela implique la réaction d'un dérivé d'hydrazine approprié avec un composé nitrile en conditions acides ou basiques.

Cyclisation : L'intermédiaire formé est ensuite cyclisé pour former le noyau triazoloquinazolinone.

Analyse Des Réactions Chimiques

Le CGS-13767 subit plusieurs types de réactions chimiques :

Oxydation : Il peut être oxydé dans des conditions oxydantes fortes pour former divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄).

Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle phényle ou le cycle triazole, selon les réactifs et les conditions utilisés.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)

Agents réducteurs : Hydrure de lithium et d'aluminium (LiAlH₄), borohydrure de sodium (NaBH₄)

Nucléophiles : Halogénures, amines et autres espèces nucléophiles

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le CGS-13767 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme ligand dans l'étude des récepteurs GABA et de leurs interactions avec divers composés.

Biologie : Il est utilisé pour étudier les effets de la modulation des récepteurs GABA sur les systèmes biologiques.

Médecine : En tant qu'anxiolytique, il est étudié pour ses effets thérapeutiques potentiels dans le traitement des troubles anxieux.

Industrie : Il peut avoir des applications dans le développement de nouveaux médicaments ciblant les récepteurs GABA.

Mécanisme d'action

Le CGS-13767 exerce ses effets en se liant aux récepteurs GABA, en particulier au récepteur GABAA. Cette liaison améliore la réponse du récepteur au neurotransmetteur GABA, ce qui conduit à une augmentation des effets inhibiteurs dans le système nerveux central. Les cibles moléculaires impliquées comprennent les sous-unités du récepteur GABAA, et les voies affectées sont celles liées à la neurotransmission GABAergique .

Applications De Recherche Scientifique

CGS-13767 has several scientific research applications:

Chemistry: It is used as a ligand in the study of GABA receptors and their interactions with various compounds.

Biology: It is used to study the effects of GABA receptor modulation on biological systems.

Medicine: As an anxiolytic agent, it is studied for its potential therapeutic effects in treating anxiety disorders.

Industry: It may have applications in the development of new pharmaceuticals targeting GABA receptors.

Comparaison Avec Des Composés Similaires

Le CGS-13767 est unique dans sa structure et son affinité de liaison aux récepteurs GABA. Des composés similaires comprennent :

Diazepam : Un autre ligand du récepteur GABA utilisé comme anxiolytique.

Alprazolam : Une benzodiazépine qui cible également les récepteurs GABA.

Lorazepam : Une autre benzodiazépine ayant des effets anxiolytiques similaires.

Comparé à ces composés, le CGS-13767 a une structure triazoloquinazolinone distincte, qui peut conférer des propriétés de liaison et des effets pharmacologiques uniques .

Propriétés

IUPAC Name |

2-phenyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O/c20-15-16-12-9-5-4-8-11(12)14-17-13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPGZURVLRWNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045748 | |

| Record name | 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104614-81-5 | |

| Record name | CGS-13767 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104614815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGS-13767 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY8LL4S82Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

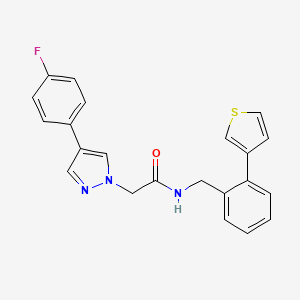

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2983522.png)

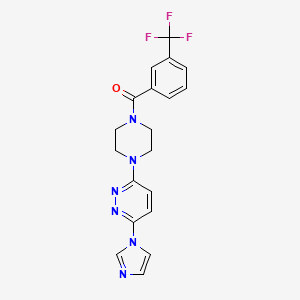

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2983523.png)

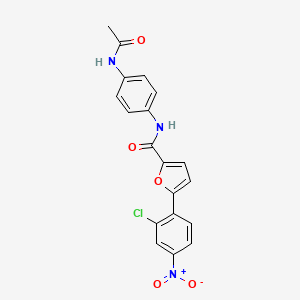

![2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2983524.png)

![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2983530.png)

![7-Fluoro-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2983537.png)

![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2983539.png)

![Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2983540.png)